molecular formula C11H15N5O2S B2551947 ((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 1005615-27-9

((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B2551947
CAS No.: 1005615-27-9
M. Wt: 281.33
InChI Key: JLKXBUOLMJCUCZ-UHFFFAOYSA-N
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Description

The compound ((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new drugs or therapies .

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body, which could be various enzymes, receptors, or other proteins. The compound could act by binding to these targets, altering their function, and thereby affecting various biochemical pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would determine its bioavailability and the duration of its action. Factors such as the compound’s chemical structure, its solubility, and the presence of functional groups could influence these properties .

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These could range from changes in cell signaling and gene expression to alterations in cellular metabolism .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

2-[[4-ethyl-5-[(3-methylpyrazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-3-16-9(6-15-5-4-8(2)14-15)12-13-11(16)19-7-10(17)18/h4-5H,3,6-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKXBUOLMJCUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)CN2C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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